molecular formula C40H52N6O5S2 B12757689 2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))- CAS No. 165315-33-3

2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))-

Cat. No.: B12757689
CAS No.: 165315-33-3
M. Wt: 761.0 g/mol
InChI Key: FQUCVUSATYMWLJ-SNZVYYTPSA-N
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Description

2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))- is a complex organic compound with a unique structure that includes multiple functional groups such as thiazole, hydroxyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the thiazole ring, followed by the introduction of the cyclopentyl group. Subsequent steps involve the formation of the tetraazatetradecanoic acid backbone and the incorporation of the hydroxyl and ester groups. The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2,7,10,12-Tetraazatetradecanoic acid derivatives: Compounds with similar tetraazatetradecanoic acid backbones but different substituents.

    Thiazole-containing compounds: Molecules that include the thiazole ring but differ in other structural features.

    Hydroxy and ester-containing compounds: Compounds with hydroxyl and ester groups but different overall structures.

Uniqueness

What sets 2,7,10,12-Tetraazatetradecanoic acid, 12-((2-cyclopentyl-4-thiazolyl)methyl)-4-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester apart is its combination of multiple functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

165315-33-3

Molecular Formula

C40H52N6O5S2

Molecular Weight

761.0 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[(2-cyclopentyl-1,3-thiazol-4-yl)methyl-ethylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C40H52N6O5S2/c1-4-46(23-32-25-52-38(43-32)30-17-11-12-18-30)39(49)45-36(27(2)3)37(48)42-31(19-28-13-7-5-8-14-28)21-35(47)34(20-29-15-9-6-10-16-29)44-40(50)51-24-33-22-41-26-53-33/h5-10,13-16,22,25-27,30-31,34-36,47H,4,11-12,17-21,23-24H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t31-,34-,35-,36-/m0/s1

InChI Key

FQUCVUSATYMWLJ-SNZVYYTPSA-N

Isomeric SMILES

CCN(CC1=CSC(=N1)C2CCCC2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OCC5=CN=CS5)O

Canonical SMILES

CCN(CC1=CSC(=N1)C2CCCC2)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OCC5=CN=CS5)O

Origin of Product

United States

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